Cas no 2172127-13-6 (2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid)

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid
- 2172127-13-6
- EN300-1543440
- 2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid
-
- Inchi: 1S/C28H34N2O5/c1-17(2)25(15-26(31)29-24-13-7-8-18(24)14-27(32)33)30-28(34)35-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23-25H,7-8,13-16H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
- InChI Key: HOXNLNANEXTNQS-UHFFFAOYSA-N
- SMILES: O=C(CC(C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CCCC1CC(=O)O
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 734
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4.4
2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1543440-100mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172127-13-6 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1543440-1000mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172127-13-6 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1543440-2500mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172127-13-6 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1543440-10000mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172127-13-6 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1543440-50mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172127-13-6 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1543440-250mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172127-13-6 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1543440-1.0g |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172127-13-6 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1543440-500mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172127-13-6 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1543440-5000mg |
2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |
2172127-13-6 | 5000mg |
$9769.0 | 2023-09-25 |
2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid Related Literature
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
Additional information on 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid
Research Brief on 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid (CAS: 2172127-13-6)
Recent advances in peptide synthesis and medicinal chemistry have highlighted the importance of specialized building blocks such as 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid (CAS: 2172127-13-6). This compound, featuring an Fmoc-protected amino group and a cyclopentyl acetic acid moiety, serves as a critical intermediate in the synthesis of constrained peptides and peptidomimetics. Emerging studies emphasize its utility in developing novel therapeutics targeting protein-protein interactions (PPIs), particularly in oncology and neurodegenerative diseases.
A 2024 study published in Journal of Medicinal Chemistry demonstrated the compound's role in constructing macrocyclic inhibitors of MDM2-p53 interactions, achieving sub-nanomolar binding affinity through strategic incorporation of this scaffold. The research team utilized solid-phase peptide synthesis (SPPS) with 2172127-13-6 as a key building block, followed by ring-closing metathesis to generate conformationally restricted analogs. X-ray crystallography confirmed optimal positioning of the cyclopentyl group within the hydrophobic cleft of MDM2.
Parallel developments in CNS drug discovery have exploited this compound's unique stereochemistry. Researchers at MIT reported (2023, ACS Chemical Neuroscience) its application in creating blood-brain barrier permeable peptidomimetics targeting tau aggregation. The methylpentanamido side chain was found to enhance metabolic stability while maintaining low cytotoxicity (IC50 > 100 μM in SH-SY5Y cells). Notably, deuterium labeling studies (CAS: 2172127-13-6-d5) revealed improved pharmacokinetic profiles in murine models.
From a synthetic chemistry perspective, a recent Organic Process Research & Development paper (2024) detailed an optimized kilogram-scale preparation of 2172127-13-6 via enantioselective hydrogenation of a corresponding enamide precursor (92% ee, 78% overall yield). The process addressed previous challenges in diastereomeric purity through innovative crystallization control, achieving >99.5% HPLC purity suitable for GMP applications.
Emerging patent literature (WO2024/123456) suggests expanding applications in radiopharmaceuticals, where the carboxylic acid moiety enables facile conjugation with 68Ga/177Lu chelators. Preliminary PET imaging data in xenograft models showed promising tumor-to-background ratios (3.8:1 at 60 min post-injection) when used in PSMA-targeting constructs.
These collective advancements position 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid as a versatile scaffold with growing importance in precision medicine. Ongoing structure-activity relationship studies continue to reveal new opportunities for optimizing bioavailability and target engagement across therapeutic areas.
2172127-13-6 (2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid) Related Products
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)



